Deditonium bromide
Overview
Description
DEDITONIUM BROMIDE: is a chemical compound with the molecular formula C38H66Br2N2O2 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes bromine atoms and a quaternary ammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions: DEDITONIUM BROMIDE can be synthesized through a one-pot method involving the oxidation of iodoarenes with sodium perborate in the presence of acetic anhydride and concentrated sulfuric acid. The resulting intermediate is then coupled with benzene or activated arenes, followed by precipitation with potassium bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DEDITONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Sodium perborate, acetic anhydride, concentrated sulfuric acid.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
DEDITONIUM BROMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, including its role as a muscle relaxant or neuromuscular blocking agent
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of DEDITONIUM BROMIDE involves its interaction with specific molecular targets. It acts as a depolarizing agent, binding to nicotinic acetylcholine receptors and causing depolarization of the motor endplate. This prevents further neural stimulation and results in muscle relaxation or paralysis .
Comparison with Similar Compounds
Decamethonium: Another depolarizing muscle relaxant with a similar mechanism of action
Ipratropium: A quaternary ammonium derivative with anticholinergic properties.
Uniqueness: DEDITONIUM BROMIDE is unique due to its specific structure and the presence of bromine atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N2O2.2BrH/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4;;/h19-22,29-32H,11-18,23-28H2,1-10H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLZXUYKFHTSN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946849 | |
Record name | N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}decane-1,10-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-56-1 | |
Record name | Deditonium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}decane-1,10-bis(aminium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEDITONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BCE7KY501 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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